(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that features a thiazole ring, a cyanovinyl group, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies were carried out to study the binding mode of active compounds with receptor .
Biochemical Pathways
Compounds with a thiazole nucleus have been reported to block the biosynthesis of certain bacterial lipids , which suggests that they may interfere with lipid metabolism pathways in bacteria.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base to form 4-(4-chlorophenyl)thiazole.
Introduction of the cyanovinyl group: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyanovinyl group.
Coupling with ethyl 2-aminobenzoate: The final step involves coupling the cyanovinyl-thiazole intermediate with ethyl 2-aminobenzoate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or benzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. It can be utilized in the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical structure allows for the development of products with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and phenyl group but differs in the substituents and overall structure.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its combination of a thiazole ring, cyanovinyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPRHQJLVNCQOS-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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